1,3-Dibromo-5-(methoxymethoxy)benzene

Directed ortho-metalation Organolithium chemistry Regioselective functionalization

1,3-Dibromo-5-(methoxymethoxy)benzene outperforms methoxy or unprotected phenol analogs: the acid-labile MOM group survives Pd-catalyzed Suzuki, Sonogashira, and Heck couplings, then cleaves under mild HCl—no harsh BBr₃, no oxidation byproducts. Dual bromine handles on a symmetrical scaffold enable sequential C–C bond formation for unsymmetrical resorcinols, AB₂ dendrimers, and chelating ligands. ≥95% purity. The essential orthogonal building block for medicinal chemistry, materials science, and ligand design.

Molecular Formula C8H8Br2O2
Molecular Weight 295.96 g/mol
CAS No. 770718-88-2
Cat. No. B3283616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-5-(methoxymethoxy)benzene
CAS770718-88-2
Molecular FormulaC8H8Br2O2
Molecular Weight295.96 g/mol
Structural Identifiers
SMILESCOCOC1=CC(=CC(=C1)Br)Br
InChIInChI=1S/C8H8Br2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3
InChIKeyPXQPTTGFBUMOLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-5-(methoxymethoxy)benzene (CAS 770718-88-2) – A Versatile Building Block for Protected Phenol Intermediates in Organic Synthesis


1,3-Dibromo-5-(methoxymethoxy)benzene (CAS 770718-88-2) is a C2-symmetric dibromoarene bearing a methoxymethoxy (MOM) group at the 5-position [1]. The MOM moiety functions as an acid-labile protecting group for phenolic hydroxyls, enabling orthogonal synthetic strategies in which the parent phenol is masked during bromination or cross-coupling steps and later revealed under mild acidic conditions [2]. This compound serves as a key intermediate for the construction of functionalized resorcinol derivatives, dendrimers, and ligands used in medicinal chemistry and materials science .

Why a Generic Dibromoarene Cannot Substitute for 1,3-Dibromo-5-(methoxymethoxy)benzene in Multi-Step Synthetic Sequences


In synthetic routes targeting resorcinol-based architectures or orthogonally protected intermediates, substituting 1,3-dibromo-5-(methoxymethoxy)benzene with a simpler analog (e.g., 1,3-dibromo-5-methoxybenzene or unprotected 3,5-dibromophenol) is chemically non-equivalent. The methoxymethoxy group is designed for selective cleavage under acidic conditions without affecting other sensitive functionalities [1]. In contrast, a methoxy group is largely inert under these conditions and requires harsh demethylation agents (e.g., BBr₃) that can degrade acid-sensitive substrates [2]. Moreover, unprotected 3,5-dibromophenol is prone to oxidation and participates in undesired side reactions (e.g., O-alkylation) during palladium-catalyzed cross-couplings, compromising yield and purity . The MOM-protected derivative therefore provides a unique combination of stability during C–C bond-forming steps and predictable deprotection behavior, which is critical for process reproducibility and product quality.

Quantitative Differentiation of 1,3-Dibromo-5-(methoxymethoxy)benzene: Head-to-Head Comparisons with Closest Analogs


Ortho-Metalation Directing Ability: Methoxymethoxy (OMOM) vs. Methoxy (OMe) Groups

In a systematic study of competitive directed ortho-metalation, the methoxymethoxy (OMOM) group exhibits significantly stronger ortho-directing power than the methoxy (OMe) group. When both groups are present on the same aromatic ring, lithiation occurs exclusively ortho to the OMOM group, enabling predictable and regioselective functionalization [1]. This behavior is critical for the sequential installation of substituents on polybrominated scaffolds like 1,3-dibromo-5-(methoxymethoxy)benzene.

Directed ortho-metalation Organolithium chemistry Regioselective functionalization

Hydrolytic Stability Under Basic Conditions: MOM Ether vs. Methoxy Group

The methoxymethyl (MOM) ether moiety is fully stable at pH 9 and pH 12 at room temperature, whereas it undergoes rapid hydrolysis at pH < 1 [1]. In contrast, a simple methoxy group (as in 1,3-dibromo-5-methoxybenzene) is stable across the entire pH range and cannot be cleaved without aggressive reagents (e.g., BBr₃, LiI). This differential stability enables orthogonal deprotection schemes where the MOM group is removed while other acid-labile protecting groups remain intact, a capability not offered by methoxy-protected analogs.

Protecting group stability pH-dependent degradation Orthogonal protection strategies

Synthetic Yield: MOM Protection of 3,5-Dibromophenol

Reaction of 3,5-dibromophenol with chloromethyl methyl ether (MOM-Cl) in the presence of potassium carbonate in acetone proceeds cleanly to afford 1,3-dibromo-5-(methoxymethoxy)benzene in 73% isolated yield after 16 hours at room temperature [1]. This yield compares favorably to the protection of the same phenol with methyl iodide (to give the methoxy analog), which often requires stronger bases and can lead to lower yields due to competing side reactions. The MOM protection route is operationally simple and scalable, as demonstrated by multiple commercial suppliers .

Protection reaction yield Synthetic efficiency Scale-up compatibility

Computed Physicochemical Profile: Lipophilicity and Polar Surface Area

1,3-Dibromo-5-(methoxymethoxy)benzene has a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 18.5 Ų [1]. Its closest analog, 1,3-dibromo-5-methoxybenzene, exhibits a lower XLogP (approximately 2.8) and a similar TPSA (~9 Ų). The increased lipophilicity of the MOM-protected compound (ΔlogP ≈ +0.4) arises from the additional methylene unit in the protecting group and may influence membrane permeability and solubility in subsequent derivatives. This difference is relevant when the compound is used as an early intermediate in the synthesis of drug-like molecules where lipophilicity profiles must be carefully controlled.

Lipophilicity LogP Permeability ADME properties

Optimal Research and Industrial Applications for 1,3-Dibromo-5-(methoxymethoxy)benzene


Synthesis of Orthogonally Protected Resorcinol Derivatives via Sequential Cross-Coupling

1,3-Dibromo-5-(methoxymethoxy)benzene is ideally suited for the construction of unsymmetrically functionalized resorcinol derivatives. The two bromine atoms serve as handles for sequential Suzuki–Miyaura or Sonogashira couplings, while the MOM group remains intact throughout these palladium-catalyzed transformations. After C–C bond formation, mild acidic hydrolysis (e.g., 1M HCl in THF/water) cleanly removes the MOM group to reveal the free phenol, which can then be further derivatized (e.g., alkylated, acylated, or coupled). This orthogonal strategy is superior to using 1,3-dibromo-5-methoxybenzene because the methoxy group cannot be removed without destroying acid-sensitive functional groups introduced during coupling steps [1]. The strong ortho-directing ability of the MOM group also facilitates directed metalation should additional functionalization be required prior to deprotection [2].

Preparation of Dendrimer Cores and Macromolecular Ligands

The symmetrical 1,3,5-substitution pattern and dual bromine leaving groups make this compound a valuable AB₂-type monomer for the divergent synthesis of dendrimers and star-shaped macromolecules. The MOM-protected phenol serves as a latent focal point that can be unveiled after dendrimer growth, enabling site-specific conjugation of fluorophores, targeting moieties, or catalytic centers. Compared to unprotected 3,5-dibromophenol, the MOM derivative prevents phenolic oxidation and undesired O-alkylation during iterative coupling cycles, thereby improving both yield and purity of the dendrimer product . Commercial availability with ≥95% purity ensures reproducible results in multistep, high-value syntheses [3].

Building Block for Natural Product Analogues (e.g., Resveratrol Derivatives)

1,3-Dibromo-5-(methoxymethoxy)benzene is a key starting material for the synthesis of resveratrol analogues and other stilbenoid natural products. The MOM group protects the central phenol during the assembly of the stilbene core (e.g., via Heck reaction with styrene derivatives), and its facile removal under mild acidic conditions preserves the acid-labile conjugated alkene system. In contrast, demethylation of a methoxy-protected intermediate would require BBr₃, which can isomerize the double bond or cleave other sensitive groups. The 73% isolated yield for the initial MOM protection step [4] provides a cost-effective entry point for medicinal chemistry programs exploring structure-activity relationships around the phenolic hydroxyl.

Precursor to Functionalized Ligands for Coordination Chemistry and Catalysis

The dibromoarene scaffold is readily elaborated into chelating ligands for transition metals. The MOM group can be left intact during ligand synthesis and then deprotected to install a metal-coordinating phenolate oxygen, or it can be removed early to generate the free phenol for direct complexation. The increased lipophilicity of the MOM-protected intermediate (XLogP3 = 3.2) [5] relative to its methoxy counterpart can be exploited to fine-tune the solubility and membrane permeability of the resulting metal complexes, a critical parameter in catalysis and bioinorganic applications.

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